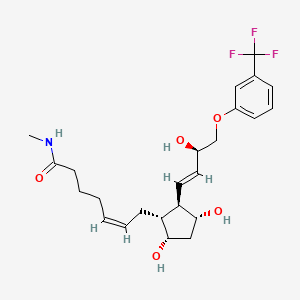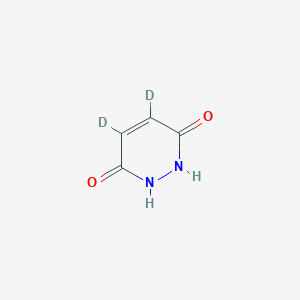
CAY10565
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Nitrosothiols (RSNOs) are a class of molecules that function as exogenous and endogenous nitric oxide (NO) donors. RSNOs found in vivo include proteins such as S-nitrosohemoglobin and S-nitrosoalbumin, as well as low molecular weight species such as S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). CAY10565 is a member of a new class of S-nitrosothiol species that act as NO donors under acidic conditions. It decomposes with a half-life of 130 minutes in 0.1 M phosphate buffer, pH 5.0, at 37°C and relaxes phenylephrine-constricted rat aortic strips 71% and 44% at pH 6.0 and 7.4, respectively.
Wissenschaftliche Forschungsanwendungen
1. Wound Healing in Diabetic Rats
CAY10583, a synthetic leukotriene B4 receptor type 2 (BLT2) agonist similar to CAY10565, has been found to accelerate wound healing in diabetic rats. It promotes keratinocyte migration and indirectly stimulates fibroblast activity, enhancing wound closure. This suggests that CAY10565 may have potential applications in treating diabetic wounds (Luo et al., 2017).
2. Development of Wound Healing Promoters
Building upon the properties of CAY10583, researchers have explored the structure-activity relationship for CAY scaffold-based BLT2 agonists, including CAY10565. These derivatives show promising in vitro wound healing activity, indicating potential for developing new wound healing promoters (Hernandez‐Olmos et al., 2020).
3. HDAC6 Inhibition in Transformed Fibroblasts
CAY10603, structurally similar to CAY10565, is an effective inhibitor of HDAC6 histone deacetylase in murine fibroblasts transformed with oncogenes. At low concentrations, it blocks the cell cycle and promotes senescence without inducing apoptotic death. This implies that CAY10565 might have applications in cancer research, particularly in studying cellular senescence and proliferation (Kukushkin & Svetlikova, 2019).
4. Phosphoinositide Sensing in Fibroblasts
A fluorescence sensor named CAY, designed for polyphosphorylated phosphoinositides, shows a change in signal in fibroblasts' dynamic membrane structures. This suggests that CAY10565 could be relevant in studying phosphoinositide-mediated signal transduction in cellular processes like growth, survival, and motility (Cicchetti et al., 2004).
Eigenschaften
Produktname |
CAY10565 |
|---|---|
Molekularformel |
C9H9NO3S |
Molekulargewicht |
211.2 |
InChI |
InChI=1S/C9H9NO3S/c1-12-7-4-2-6(3-5-7)8-9(11)13-10-14-8/h2-5,8-9H,1H3 |
InChI-Schlüssel |
OUCJPOXOGCRTEY-UHFFFAOYSA-N |
SMILES |
COc1ccc(cc1)C1[S]=NOC1O |
Synonyme |
4-(p-methoxyphenyl)-1,3,2-Oxathiazolylium-5-olate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





